![molecular formula C5H9NO B1396133 trans-6-Amino-3-oxabicyclo[3.1.0]hexane CAS No. 1048962-48-6](/img/structure/B1396133.png)
trans-6-Amino-3-oxabicyclo[3.1.0]hexane
Overview
Description
trans-6-Amino-3-oxabicyclo[3.1.0]hexane is a bicyclic compound featuring a fused cyclopropane and cyclopentane ring system. The oxygen atom occupies the 3-position, while the amino group is positioned at the trans-6-carbon (relative stereochemistry: 1R,5S,6s) . Its hydrochloride salt (CAS: 1048962-49-7) is commercially available for pharmaceutical and synthetic applications . The compound’s rigid bicyclic framework and heteroatom placement make it a valuable scaffold in drug discovery, particularly for mimicking conformationally restricted amines like piperidines .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-6-Amino-3-oxabicyclo[3.1.0]hexane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an amino alcohol with an epoxide, followed by cyclization to form the bicyclic structure. The reaction conditions often require the use of a strong base and an inert atmosphere to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-6-Amino-3-oxabicyclo[3.1.0]hexane can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form different amine derivatives. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various substituted derivatives. Common reagents include alkyl halides and acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides under basic or neutral conditions.
Major Products:
Oxidation: Oxidized derivatives such as ketones and carboxylic acids.
Reduction: Reduced amine derivatives.
Substitution: Substituted amino derivatives with various functional groups.
Scientific Research Applications
Organic Synthesis
Trans-6-Amino-3-oxabicyclo[3.1.0]hexane serves as a crucial building block in organic synthesis. Its unique structural properties allow it to be utilized in the synthesis of complex molecules, including natural products and pharmaceuticals.
Synthetic Routes
The synthesis typically involves:
- Cyclization of amino alcohols with epoxides : This method requires controlled conditions using strong bases to prevent side reactions.
- Industrial production : Continuous flow reactors are often employed for consistent quality and yield, followed by purification methods like recrystallization or chromatography.
Medicinal Chemistry
This compound has shown potential in drug development due to its ability to interact with various biological targets.
Research indicates that this compound may exhibit:
- Neurotransmitter modulation : It potentially interacts with glutamate receptors, suggesting applications in neurological disorders such as anxiety and depression.
- Antimicrobial properties : Studies are ongoing to explore its effectiveness against various pathogens.
Industrial Applications
In the industrial sector, this compound is valuable for developing new materials and as a catalyst in chemical reactions due to its unique properties.
Case Study 1: Neurotransmitter Interaction
A study investigating the interactions of this compound with glutamate receptors demonstrated its potential as a modulator, which could lead to new treatments for mood disorders.
Case Study 2: Antimicrobial Activity
Research conducted on the antimicrobial properties of this compound revealed promising results against certain bacterial strains, indicating its potential use as an antimicrobial agent in pharmaceuticals.
Mechanism of Action
The mechanism by which trans-6-Amino-3-oxabicyclo[3.1.0]hexane exerts its effects depends on its specific interactions with molecular targets. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: Heteroatom Variations
3-Azabicyclo[3.1.0]hexane Derivatives
- Key Differences : Replacing the oxygen atom with nitrogen (e.g., 3-azabicyclo[3.1.0]hexane-6-carboxylates) alters electronic properties and hydrogen-bonding capacity.
- Synthesis : Dirhodium-catalyzed stereoselective synthesis yields either exo- or endo-isomers, enabling precise control over stereochemistry .
- Applications : These derivatives act as GlyT1 inhibitors for neurological disorders and calcium channel blockers .
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane
- Research Use: Studied in green oxidation processes using cold-adapted monoamine oxidases, highlighting its role in sustainable chemistry .
6-Oxa-3-thiabicyclo[3.1.0]hexane Derivatives
- Features : Sulfur substitution at the 3-position introduces distinct electronic and conformational properties.
- Example : 1-Methyl-6-oxa-3-thiabicyclo[3.1.0]hexane-3,3-dioxide (CAS: 18502-58-4) has a sulfone group, enhancing polarity .
Substituent and Stereochemical Variations
exo-3-Methyl-6-amino-3-azabicyclo[3.1.0]hexane
- Structure: Methyl at C3 and amino at C6 (exo-configuration).
- Properties: Thermodynamically stable 6α-amino configuration under reductive conditions .
- Applications : Building block for trovalloxacin (antibiotic) and piperidine mimetics .
6-Morpholino-3-azabicyclo[3.1.0]hexane Derivatives
- Conformation : Chair conformation observed in endo-3-methyl derivatives via NMR and X-ray crystallography, while N-demethyl analogs adopt boat conformations .
- Implications : Conformational flexibility impacts binding to biological targets .
Physicochemical and Pharmacological Properties
Biological Activity
Trans-6-Amino-3-oxabicyclo[3.1.0]hexane is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its interactions with biological targets, mechanisms of action, and implications for therapeutic applications.
Structural Characteristics
This compound features a bicyclic framework that includes an amino group and an oxabicyclo system. This configuration contributes to its rigidity and spatial arrangement, which are critical for its interactions with various biological systems.
The biological effects of this compound primarily arise from its ability to interact with specific molecular targets, including enzymes and receptors:
- Enzyme Inhibition : The compound may inhibit enzyme activity by binding to active sites, thereby modulating metabolic pathways.
- Receptor Modulation : It has been suggested that this compound can interact with neurotransmitter receptors, particularly glutamate receptors, which are crucial for neurological functions and potential therapeutic applications in anxiety and depression .
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Neurotransmitter Modulation : The compound has shown potential as a modulator of neurotransmitter systems, which may lead to applications in treating neurological disorders .
- Antiviral Properties : Its structural similarities to known antiviral agents suggest potential efficacy against viral infections .
- Antitumor Activity : Preliminary studies indicate that it may induce apoptosis in cancer cell lines, suggesting a role in cancer therapy .
Comparative Analysis
The biological activity of this compound can be compared with similar compounds:
Compound | Key Features | Biological Activity |
---|---|---|
cis-6-Amino-3-oxabicyclo[3.1.0]hexane | Different stereochemistry | Varies significantly from trans form |
6-Amino-3-oxabicyclo[3.1.0]hexane | Lacks the trans configuration | Different reactivity and properties |
6-Amino derivatives | Various substitutions | Altered pharmacological profiles |
Case Studies
Several studies have investigated the biological activity of this compound:
- Study on Neurotransmitter Interaction :
- Researchers examined the compound's effect on glutamate receptors, finding that it could enhance receptor activity, potentially aiding in the treatment of mood disorders .
- Antiviral Activity Assessment :
Properties
IUPAC Name |
(1S,5R)-3-oxabicyclo[3.1.0]hexan-6-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO/c6-5-3-1-7-2-4(3)5/h3-5H,1-2,6H2/t3-,4+,5? | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVMHKNOMRGEMLC-NGQZWQHPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C2N)CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@@H](C2N)CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
99.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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